molecular formula C8H14ClNO2 B2518329 2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide CAS No. 2411183-24-7

2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide

Cat. No. B2518329
M. Wt: 191.66
InChI Key: HBDHENKQMLMANJ-JXBXZBNISA-N
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Description

This compound is likely an amide, given the presence of the “propanamide” in its name. Amides are a type of functional group in organic chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The “2-Chloro” indicates the presence of a chlorine atom, and the “[(1R,2R)-2-methoxycyclobutyl]” suggests a cyclobutyl ring structure with a methoxy group attached .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure. The presence of the terms “(1R,2R)” suggests that it has multiple chiral centers, which means it can exist in different enantiomeric forms .


Chemical Reactions Analysis

As an amide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The presence of the chlorine atom might make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for a compound like this would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually used in medicine or other fields .

properties

IUPAC Name

2-chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-5(9)8(11)10-6-3-4-7(6)12-2/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDHENKQMLMANJ-JXBXZBNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC1OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CC[C@H]1OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide

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